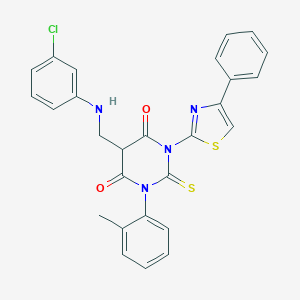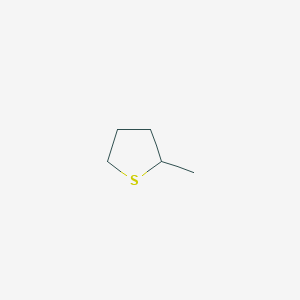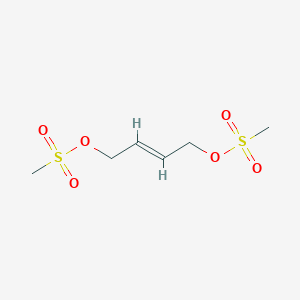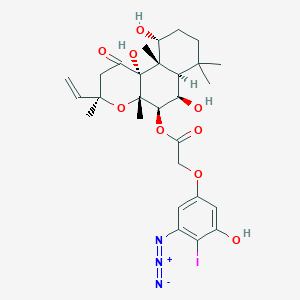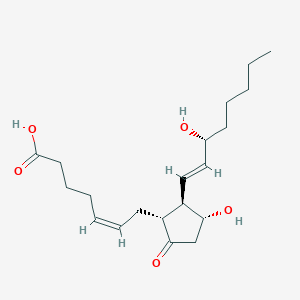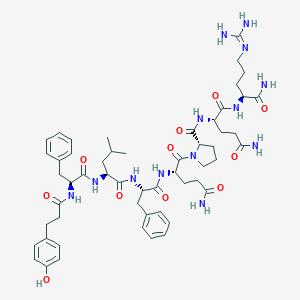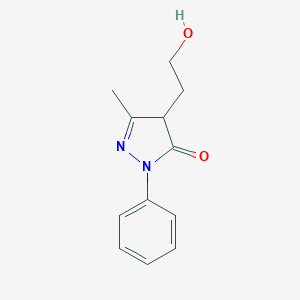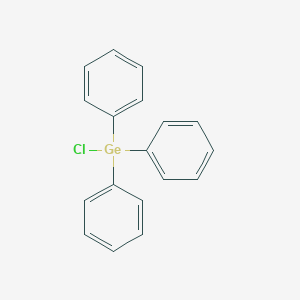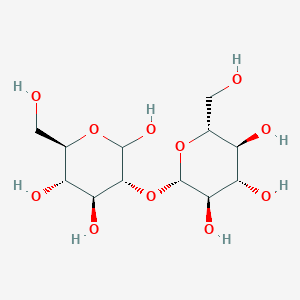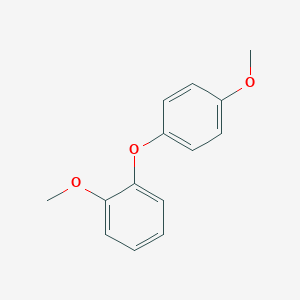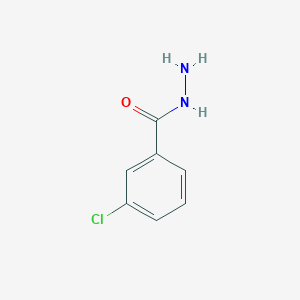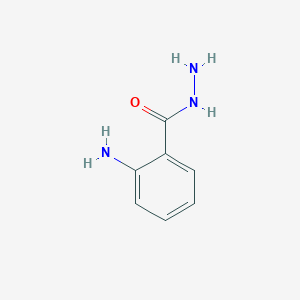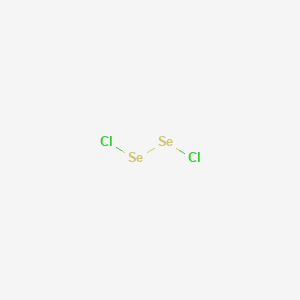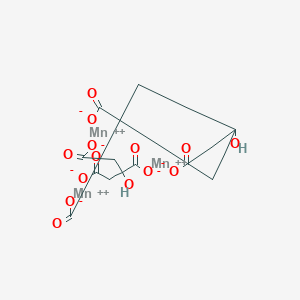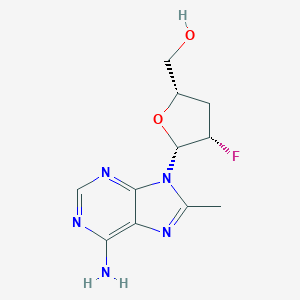
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine, also known as FMAU, is a nucleoside analog that has been extensively studied for its potential use in cancer treatment. FMAU is a synthetic compound that is structurally similar to the natural nucleoside adenosine, but with a fluorine atom and a methyl group substitution. This modification makes FMAU resistant to degradation by enzymes, allowing it to accumulate in cancer cells and interfere with their DNA replication and repair mechanisms.
Mechanism Of Action
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine works by interfering with the DNA replication and repair mechanisms of cancer cells. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is incorporated into the DNA of cancer cells, where it disrupts the normal base pairing and causes DNA damage. This damage can lead to cell death or senescence, ultimately inhibiting the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has been shown to have a number of biochemical and physiological effects on cancer cells. These include inhibition of DNA synthesis, induction of apoptosis, and suppression of tumor growth. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has also been shown to increase the sensitivity of cancer cells to radiation therapy, potentially enhancing the effectiveness of this treatment modality.
Advantages And Limitations For Lab Experiments
One of the main advantages of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is its specificity for cancer cells, which allows for targeted imaging and therapy. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is also relatively stable and easy to synthesize, making it a promising candidate for further research. However, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and imaging.
Future Directions
There are several potential future directions for research on 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine. One area of interest is the development of new imaging agents based on 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine, which could have improved sensitivity and specificity for cancer cells. Another area of research is the optimization of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine as a therapeutic agent, potentially through the development of new delivery methods or combination therapies. Additionally, further studies are needed to better understand the potential side effects and toxicity of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine, as well as its mechanism of action in different types of cancer cells.
Synthesis Methods
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine can be synthesized using a multi-step process that involves the coupling of a protected 8-methyladenine with a fluorinated sugar moiety. The resulting intermediate is then deprotected and purified to obtain the final product. The synthesis of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has been extensively studied for its potential use in cancer diagnosis and treatment. One of the main applications of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is as a PET imaging agent for the detection of cancer cells. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is taken up by cancer cells more readily than normal cells, allowing for the visualization of tumors using PET imaging. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has also shown promise as a therapeutic agent for the treatment of various cancers, including breast, lung, and prostate cancer.
properties
CAS RN |
132722-94-2 |
|---|---|
Product Name |
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine |
Molecular Formula |
C11H14FN5O2 |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
[(2S,4S,5R)-5-(6-amino-8-methylpurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C11H14FN5O2/c1-5-16-8-9(13)14-4-15-10(8)17(5)11-7(12)2-6(3-18)19-11/h4,6-7,11,18H,2-3H2,1H3,(H2,13,14,15)/t6-,7-,11+/m0/s1 |
InChI Key |
QNGHOQJBOWPNPR-OKTBNZSVSA-N |
Isomeric SMILES |
CC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C[C@H](O3)CO)F)N |
SMILES |
CC1=NC2=C(N=CN=C2N1C3C(CC(O3)CO)F)N |
Canonical SMILES |
CC1=NC2=C(N=CN=C2N1C3C(CC(O3)CO)F)N |
Other CAS RN |
132723-10-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



